Quinuclidine Hydrochloride: An In-depth Technical Guide on its Synthesis and Discovery
Quinuclidine Hydrochloride: An In-depth Technical Guide on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinuclidine (B89598), a bicyclic amine with a distinctive cage-like structure, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the key synthetic routes to quinuclidine hydrochloride and delves into the historical milestones of its discovery. Detailed experimental protocols for prominent synthetic methods are presented, alongside a comparative analysis of their efficiencies. The evolution of synthetic strategies, from early intramolecular cyclizations to more refined modern procedures, is illustrated through reaction pathway diagrams. This document serves as a critical resource for researchers and professionals engaged in organic synthesis and drug development, offering a consolidated repository of technical data and historical context.
Discovery and Historical Context
The journey of quinuclidine from a chemical curiosity to a cornerstone of medicinal chemistry is marked by several key discoveries. Initially recognized as a fundamental structural motif in the Cinchona alkaloids, such as quinine, its isolation and synthesis as a distinct chemical entity followed a dedicated line of investigation by pioneering chemists.[1][2]
The first successful synthesis of the quinuclidine ring system is credited to Karl Löffler and C. Freytag in 1909. They achieved this through a cyclization reaction of an N-haloamine, a transformation now known as the Hofmann-Löffler-Freytag reaction.[3][4][5] This groundbreaking work provided the first artificial route to this important bicyclic amine.
A decade later, in 1920, Jakob Meisenheimer reported an improved synthesis, which also started from a pyridine (B92270) derivative.[3] In the 1930s, Vladimir Prelog, a Nobel laureate renowned for his work in stereochemistry, further contributed to the understanding and synthesis of quinuclidine and its derivatives.[3][6] His work was instrumental in making quinuclidine more accessible for further research, which ultimately paved the way for its use in the development of a wide range of therapeutic agents.
The following diagram illustrates the key milestones in the discovery and early synthesis of quinuclidine.
Caption: Key milestones in the discovery and early synthesis of quinuclidine.
Synthetic Routes to Quinuclidine Hydrochloride
The synthesis of quinuclidine hydrochloride typically proceeds through the formation of 3-quinuclidinone, which is then reduced to quinuclidine and subsequently converted to its hydrochloride salt. Two primary routes to 3-quinuclidinone have been extensively developed and optimized: one starting from ethyl isonicotinate (B8489971) and the other from 4-piperidine carboxylic acid.
Synthesis from Ethyl Isonicotinate
This classic and widely adopted method involves the initial formation of a piperidine (B6355638) ring through the reduction of the pyridine precursor, followed by an intramolecular Dieckmann condensation to construct the bicyclic quinuclidinone framework.[7]
The overall reaction pathway is depicted below:
Caption: Synthesis of Quinuclidine HCl from Ethyl Isonicotinate.
Synthesis from 4-Piperidine Carboxylic Acid
An alternative and industrially relevant route commences with the more readily available 4-piperidine carboxylic acid. This pathway also converges on the formation of 3-quinuclidinone via a Dieckmann condensation.[8][9]
The general workflow for this synthesis is as follows:
Caption: Synthesis of Quinuclidine HCl from 4-Piperidine Carboxylic Acid.
Comparative Analysis of Key Synthetic Steps
The efficiency of quinuclidine hydrochloride synthesis is critically dependent on the yields and conditions of the key transformations: the Dieckmann condensation to form 3-quinuclidinone and the subsequent reduction to quinuclidine.
Dieckmann Condensation for 3-Quinuclidinone Synthesis
The intramolecular cyclization of the diester intermediate is a pivotal step. The choice of base and reaction conditions significantly impacts the yield of 3-quinuclidinone.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium Ethoxide | Toluene (B28343) | Reflux | 15 | 77-82 | [7] |
| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Sodium Ethoxide | Toluene | 80-90 | - | - | [10] |
| 1-Ethoxycarbonylmethyl-4-piperidine ethyl formate | Potassium tert-butoxide | Toluene | Reflux | - | 68.1 | [9] |
Reduction of 3-Quinuclidinone to Quinuclidine
Several methods are available for the reduction of the ketone functionality in 3-quinuclidinone. The choice between catalytic hydrogenation and chemical reduction methods like the Wolff-Kishner reaction depends on factors such as substrate compatibility, scalability, and desired stereoselectivity.[11][12][13][14][15]
| Reduction Method | Reagents and Conditions | Substrate | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | |||||
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK--, H₂ (15 atm), K-t-BuO, EtOH, 30-45°C, 4h | 3-Quinuclidinone | >99 (after recrystallization) | >99 (ee) | [16] |
| Heterogeneous Biocatalytic | AtQR, NAD⁺, H₂ (1 bar), Tris-HCl buffer, 25°C, 30 min | 3-Quinuclidinone HCl | High Conversion | >99 (ee) | [16][17] |
| Chemical Reduction | |||||
| Huang-Minglong | Hydrazine (B178648) hydrate (B1144303) (95%), Potassium tert-butoxide, Ethylene (B1197577) glycol, 175°C, 5-6h | 3-Quinuclidinone Hydrazone | 56 | 99 | [8] |
| Sodium Borohydride | NaBH₄, Water, 30-35°C, 4h | 3-Quinuclidinone | 89 | - |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of quinuclidine hydrochloride, primarily based on the well-established route from ethyl isonicotinate.
Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate
This procedure is adapted from Organic Syntheses.[7]
Step A: 1-Carbethoxymethyl-4-carbethoxypyridinium bromide
-
In a 1-L round-bottomed flask equipped with a reflux condenser, dissolve 151 g (1.00 mole) of ethyl isonicotinate and 167 g (1.00 mole) of ethyl bromoacetate in 500 mL of ethanol.
-
Allow the solution to stand at room temperature overnight.
-
Heat the mixture at reflux for 4 hours. The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly in the next step.
Step B: 1-Carbethoxymethyl-4-carbethoxypiperidine
-
To the solution from Step A, add 15 g of 10% palladium on charcoal.
-
Transfer the mixture to a 2-L hydrogenation autoclave and hydrogenate at 90°C under an initial pressure of 100 atm. Hydrogen uptake should be complete within 30-60 minutes.
-
Cool the mixture to 25°C, filter to remove the catalyst, and wash the catalyst with 100 mL of ethanol.
-
Evaporate the filtrate to dryness under reduced pressure at a bath temperature of 50-60°C.
-
Take up the residue in 500 mL of ice-cold water and add it to 500 mL of chloroform (B151607) in a 5-L beaker immersed in an ice bath.
-
Gradually add an ice-cold solution of 150 g of potassium carbonate in 250 mL of water with stirring.
-
After carbon dioxide evolution ceases, transfer the mixture to a 2-L separatory funnel and shake thoroughly.
-
Separate the lower organic layer and wash it once with 200 mL of water.
-
Combine the aqueous layers and wash once with 500 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the chloroform on a steam bath.
-
Distill the oily residue under high vacuum to yield 156-190 g (64-78%) of 1-carbethoxymethyl-4-carbethoxypiperidine as a colorless oil.
Step C: 3-Quinuclidone Hydrochloride
-
In a 2-L three-necked flask fitted with a stirrer, addition funnel, and condenser under a dry nitrogen atmosphere, add 330 mL of absolute toluene and 80 g (2.05 g atom) of potassium.
-
Heat the mixture to reflux with vigorous stirring to form a fine dispersion of potassium.
-
Cool the mixture to 80-90°C and add a solution of 156 g (0.64 mole) of 1-carbethoxymethyl-4-carbethoxypiperidine in 100 mL of absolute toluene dropwise over 1-2 hours.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Cool the resulting solution to 0°C and decompose by the careful addition of 500 mL of 10N hydrochloric acid.
-
Separate the aqueous phase and extract the toluene layer with two 250-mL portions of 10N hydrochloric acid.
-
Combine the aqueous extracts and heat at reflux for 15 hours to effect decarboxylation.
-
Treat the hot, dark solution with 10 g of activated charcoal, filter, and evaporate to dryness under reduced pressure.
-
Dissolve the crystalline residue in the minimum amount of hot water (approx. 70 mL).
-
Add boiling isopropyl alcohol (approx. 1.5 L) until crystalline 3-quinuclidone hydrochloride begins to separate.
-
Cool the mixture to 0-5°C, filter the solid, wash with acetone, and dry to yield 102-109 g (77-82%) of 3-quinuclidone hydrochloride.
Reduction of 3-Quinuclidinone via Huang-Minglong Modification
This protocol is based on a patented procedure for the synthesis of quinuclidine hydrochloride.[8]
-
In a suitable reaction vessel, treat 1 kg of 3-quinuclidinone hydrochloride with 2.9 L of 2N sodium hydroxide (B78521) solution under ice bath conditions to obtain the free base. Extract the free base with dichloromethane (B109758), dry over anhydrous sodium sulfate, and concentrate to yield approximately 670 g (87%) of 3-quinuclidinone.
-
Slowly add the 3-quinuclidinone to 1.3 L of 95% hydrazine hydrate.
-
Heat the mixture to reflux at 120°C overnight to form the hydrazone.
-
Cool the reaction mixture to 0°C for 3 hours to precipitate the 3-quinuclidinone hydrazone. Filter and wash the crystals.
-
To a reaction vessel, add the 3-quinuclidinone hydrazone, 2300 g of potassium tert-butoxide, and 3.4 L of ethylene glycol.
-
Heat the mixture to 175°C and stir for 5-6 hours, during which a large amount of nitrogen gas will evolve.
-
Cool the reaction mixture and remove approximately 2.5 L of ethylene glycol by vacuum distillation.
-
Extract the residue with dichloromethane (3 x 3 L), dry the combined organic layers over anhydrous sodium sulfate, and filter.
-
Cool the filtrate in an ice bath and add 2.5 L of a 2N solution of hydrogen chloride in ethyl acetate (B1210297) with stirring.
-
Concentrate the mixture and filter the resulting white solid.
-
Recrystallize the solid from 1.0 L of isopropanol (B130326) and filter to obtain approximately 400 g (56%) of quinuclidine hydrochloride.
Final Conversion to Quinuclidine Hydrochloride
-
Dissolve the purified quinuclidine free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethyl acetate), until precipitation is complete.
-
Collect the precipitated quinuclidine hydrochloride by filtration.
-
Wash the solid with the solvent used for precipitation and dry under vacuum.
The following diagram illustrates the general laboratory workflow for the synthesis and purification of quinuclidine hydrochloride.
Caption: General workflow for quinuclidine hydrochloride synthesis.
Conclusion
The synthesis of quinuclidine hydrochloride has evolved significantly since its initial discovery. The routes starting from ethyl isonicotinate and 4-piperidine carboxylic acid, both culminating in a Dieckmann condensation, represent robust and scalable methods for the production of the key intermediate, 3-quinuclidinone. Subsequent reduction, particularly through catalytic hydrogenation or the Huang-Minglong modification of the Wolff-Kishner reaction, provides efficient access to the quinuclidine core. The choice of a specific synthetic pathway and reduction method will depend on the desired scale, cost considerations, and the stereochemical requirements of the final product. A thorough understanding of the detailed experimental protocols and the historical development of these syntheses is invaluable for chemists and pharmaceutical scientists working on the development of novel quinuclidine-based therapeutics.
References
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 6. Файл:Synthesis of quinuclidine be V.Prelog.png — Википедия [ru.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105315274A - Process for synthesizing quinuclidine hydrochloride - Google Patents [patents.google.com]
- 9. CN101993444A - Method to synthesize quinuclidine hydrochloride - Google Patents [patents.google.com]
- 10. Method to synthesize quinuclidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. What is the difference between Clemmensen reduction and Wolff Kishner - askIITians [askiitians.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 14. quora.com [quora.com]
- 15. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
